2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide
Description
Contextualization of the N-Aryl Phenoxyacetamide Class within Synthetic Organic Chemistry and Biological Probe Development
In synthetic organic chemistry, the N-aryl phenoxyacetamide framework serves as a valuable building block. Its synthesis is generally straightforward, often involving the coupling of a phenoxyacetic acid derivative with an aniline (B41778). This ease of synthesis allows for the systematic and efficient generation of large libraries of analogues with diverse substitution patterns on both the phenoxy and N-aryl rings. This modularity is a key advantage in the exploration of structure-activity relationships (SAR).
From the perspective of biological probe development, the N-aryl phenoxyacetamide scaffold has been incorporated into molecules designed to interact with specific biological targets. These probes can be fluorescently labeled or otherwise modified to enable the study of biological processes at the molecular level. The physicochemical properties of the scaffold can be fine-tuned through chemical modification to optimize cell permeability, target affinity, and other parameters crucial for effective biological probes.
General Overview of Current Research Trajectories Pertaining to Phenoxyacetamide Scaffolds
Current research on phenoxyacetamide scaffolds is multifaceted, encompassing the development of novel synthetic methodologies, the exploration of their potential in materials science, and a significant focus on their biological applications.
Historical Perspectives and Evolution of Phenoxyacetamide Synthesis
The synthesis of acetamide (B32628) derivatives has a long history in organic chemistry. Early methods often involved the acylation of anilines with chloroacetyl chloride followed by substitution with a phenoxide. More contemporary approaches frequently utilize peptide coupling reagents to facilitate the amide bond formation between a phenoxyacetic acid and an aniline. This evolution towards milder and more efficient coupling methods has significantly expanded the scope of accessible phenoxyacetamide derivatives. The fundamental reaction involves the formation of an amide bond, a cornerstone of organic synthesis.
A common modern synthetic route to N-aryl phenoxyacetamides involves the reaction of a substituted phenol (B47542) with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate, to form a phenoxyacetate (B1228835) ester. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a substituted aniline using a peptide coupling agent like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Diversity of Applications in Chemical and Biological Sciences (Excluding Clinical)
The applications of N-aryl phenoxyacetamide derivatives in the chemical and biological sciences are broad. They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents in preclinical studies. mdpi.comnih.govmdpi.com For instance, certain derivatives have shown activity against various cancer cell lines, suggesting their potential as scaffolds for the development of new therapeutic leads. mdpi.com In the field of biological probes, phenoxyacetamide derivatives have been functionalized to create molecules for imaging and studying specific cellular targets.
Specific Research Focus: 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide as a Model System for Structure-Activity Exploration
The compound This compound (CAS Number: 62095-62-9) serves as an excellent model system for understanding the structure-activity relationships within the N-aryl phenoxyacetamide class. Its structure contains key features—a halogen substituent on the phenoxy ring and an alkyl group on the N-aryl ring—that are commonly varied in medicinal chemistry campaigns to modulate biological activity.
While extensive, dedicated studies on this specific molecule are not abundant in the public domain, its chemical properties can be inferred and compared with related compounds to understand the influence of its constituent parts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62095-62-9 |
| Molecular Formula | C15H14ClNO2 |
| Molecular Weight | 275.73 g/mol |
| Predicted LogP | 3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Data is computationally predicted and serves as an estimate.
The synthesis of this compound would likely follow the general synthetic strategy outlined previously. The key starting materials would be 4-chlorophenol (B41353) and p-toluidine (B81030).
Table 2: Comparison of Related Phenoxyacetamide Derivatives
| Compound | Phenoxy Ring Substituent | N-Aryl Ring Substituent | Reported Biological Activity Area (Non-Clinical) |
| This compound | 4-Chloro | 4-Methyl | Model for SAR |
| 2-(4-chlorophenoxy)-N-phenylacetamide | 4-Chloro | Unsubstituted | Antifungal |
| 2-phenoxy-N-(4-methylphenyl)acetamide | Unsubstituted | 4-Methyl | Herbicide Intermediate |
| 2-(4-nitrophenoxy)-N-(4-methylphenyl)acetamide | 4-Nitro | 4-Methyl | Synthetic Intermediate |
By systematically replacing the 4-chloro and 4-methyl groups with other substituents (e.g., electron-donating groups, bulkier groups, hydrogen bond donors/acceptors), researchers can probe the specific structural requirements for a desired biological effect. Therefore, this compound represents a foundational structure for generating diverse chemical libraries aimed at discovering novel bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRQOFQLWGJFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307245 | |
| Record name | 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62095-62-9 | |
| Record name | NSC190504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Chemical Transformations for 2 4 Chlorophenoxy N 4 Methylphenyl Acetamide
Elucidation of Multistep Synthetic Pathways for the Compound
The construction of 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide is typically approached via a convergent synthesis that joins two key precursor molecules. The primary disconnection is at the amide bond, which is formed in the final step, or at the ether linkage.
A robust and widely employed method for forming the central amide bond is the reaction between the carboxylic acid precursor, 2-(4-chlorophenoxy)acetic acid, and the amine precursor, 4-methylaniline (p-toluidine). This condensation reaction does not proceed spontaneously and requires the activation of the carboxylic acid. This is commonly achieved using coupling agents.
Among the most effective modern coupling reagents is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). organic-chemistry.orgucl.ac.uk TBTU is an aminium salt that facilitates highly efficient amide bond formation, often with rapid reaction times and minimal side reactions, such as racemization in chiral substrates. sigmaaldrich.comlibretexts.org The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like lutidine or diisopropylethylamine (DIPEA). organic-chemistry.org
The general mechanism involves the activation of the carboxylic acid by TBTU to form a highly reactive OBt active ester. This intermediate is then susceptible to nucleophilic attack by the primary amine (4-methylaniline) to yield the desired amide product, this compound. The reaction is often initiated at a reduced temperature (0-5 °C) before being allowed to proceed to completion at room temperature. organic-chemistry.org
Table 1: Key Reagents in TBTU-Mediated Amidation
| Reagent | Function |
|---|---|
| 2-(4-chlorophenoxy)acetic acid | Carboxylic acid precursor |
| 4-methylaniline (p-toluidine) | Amine precursor |
| TBTU | Coupling agent (activates the carboxylic acid) |
| Lutidine or DIPEA | Non-nucleophilic base |
There are two primary retrosynthetic strategies for assembling the core phenoxyacetamido structure of the target molecule.
Strategy A: Amidation as the Final Step This is the most common approach, as detailed above. It involves the synthesis of the two main precursors, 2-(4-chlorophenoxy)acetic acid and 4-methylaniline, which are then joined via an amidation reaction. This strategy is often preferred due to the commercial availability and stability of the precursors.
Strategy B: Ether Formation as the Final Step An alternative pathway involves forming the amide linkage first. In this approach, 4-methylaniline is reacted with a chloroacetylating agent (e.g., chloroacetyl chloride) to form the intermediate N-(4-methylphenyl)-2-chloroacetamide. wikipedia.orgresearchgate.net This intermediate, which now contains the required acetamide (B32628) functionality and a reactive alkyl halide, is then subjected to a Williamson ether synthesis reaction with 4-chlorophenol (B41353). diva-portal.org The phenoxide of 4-chlorophenol, generated by a base such as sodium hydroxide (B78521), acts as a nucleophile to displace the chloride from the chloroacetamide intermediate, thereby forming the final ether linkage. libretexts.org
Synthesis of 2-(4-chlorophenoxy)acetic acid: This precursor is commonly synthesized via the Williamson ether synthesis. diva-portal.org The reaction involves treating 4-chlorophenol with a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 4-chlorophenoxide. ucl.ac.ukresearchgate.net This phenoxide is a potent nucleophile that readily reacts with chloroacetic acid or its esters (e.g., ethyl chloroacetate) via an SN2 mechanism to displace the chloride and form the ether bond. researchgate.net Subsequent acidification of the reaction mixture yields the desired 2-(4-chlorophenoxy)acetic acid as a solid product. ucl.ac.ukresearchgate.net This method is a classic, high-yielding, and reliable route for preparing phenoxyacetic acids. nih.gov
Synthesis of 4-methylaniline (p-toluidine): The most prevalent industrial and laboratory synthesis of 4-methylaniline starts from 4-nitrotoluene (B166481). researchgate.net The nitro group is readily reduced to a primary amine through various methods. A common and efficient method is catalytic hydrogenation, where 4-nitrotoluene is treated with hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. sigmaaldrich.com This process is clean and typically provides high yields of the desired aniline (B41778). Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
Exploration of Novel Catalytic Approaches in N-Aryl Phenoxyacetamide Synthesis
While traditional methods using stoichiometric coupling agents are effective, modern synthetic chemistry emphasizes the development of more atom-economical and environmentally benign catalytic processes.
Direct transition metal-catalyzed amidation of carboxylic acids like 2-(4-chlorophenoxy)acetic acid is an emerging field but not yet a standard method for this specific transformation. However, transition metal catalysis is paramount for the formation of the key C-N aryl bond, a central feature of the target molecule.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction typically couples an aryl halide or triflate with an amine. While not a direct synthesis of the final product from the phenoxyacetic acid, its principles are highly relevant for constructing the N-(4-methylphenyl) moiety. A hypothetical catalytic route could involve the coupling of a suitably functionalized phenoxy derivative with 4-methylaniline. The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl partners under relatively mild conditions. libretexts.orgwikipedia.org
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for amide bond formation. A significant advancement in this area is the use of boronic acids as catalysts for the direct amidation of carboxylic acids and amines. sigmaaldrich.com
This approach provides a green and efficient alternative to traditional coupling reagents. The reaction is believed to proceed through the formation of an acylboronate intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. organic-chemistry.org These reactions can often be performed under mild conditions, sometimes at room temperature, and are praised for their operational simplicity and reduced waste generation compared to methods that require stoichiometric activators. sigmaaldrich.com The use of a boronic acid catalyst could therefore be applied directly to the coupling of 2-(4-chlorophenoxy)acetic acid and 4-methylaniline, representing a modern, efficient, and selective catalytic approach. ucl.ac.uk
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of complex organic molecules is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. The synthesis of this compound can be designed or re-evaluated through the lens of sustainability, focusing on aspects such as solvent choice, energy consumption, and atom economy.
Traditional synthesis of this compound typically involves two key steps: the formation of the ether linkage and the creation of the amide bond. The first step, a Williamson ether synthesis, often involves reacting sodium 4-chlorophenoxide with an α-haloacetate in an organic solvent. wikipedia.orgmasterorganicchemistry.com The second step is the amidation of the resulting 2-(4-chlorophenoxy)acetic acid with 4-methylaniline, which frequently uses coupling agents that generate significant waste or requires high temperatures in organic solvents. catalyticamidation.info
Green chemistry approaches seek to replace volatile and hazardous organic solvents with more benign alternatives like water or to eliminate solvents entirely. researchgate.net
Aqueous Amidation: The direct amidation of carboxylic acids and amines in water is a highly desirable green method. archivepp.com For the synthesis of the target molecule, reacting 2-(4-chlorophenoxy)acetic acid with 4-methylaniline could potentially be achieved in high-temperature water or with the aid of a surfactant to overcome solubility issues. Some modern methods for N-aryl amide synthesis have been developed to proceed under aqueous conditions, offering an environmentally friendly alternative. archivepp.comnih.gov
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. researchgate.netdergipark.org.tr The amidation step could be performed by mixing the carboxylic acid and amine and irradiating the mixture with microwaves, often leading to shorter reaction times and higher yields without the need for a solvent. researchgate.netresearchgate.net Some protocols utilize catalysts like boric acid or tannic acid under solvent-free thermal conditions to facilitate amide bond formation. researchgate.netarchivepp.com
| Synthetic Step | Traditional Conditions | Potential Green Conditions | Green Advantage |
|---|---|---|---|
| Ether Synthesis | 4-chlorophenol, chloroacetic acid, NaOH in organic solvent (e.g., acetone, DMF) nih.govjk-sci.com | Phase-transfer catalysis in a biphasic water/organic system; Aqueous conditions | Reduced use of volatile organic compounds (VOCs) |
| Amidation | 2-(4-chlorophenoxy)acetic acid, 4-methylaniline, coupling agents (e.g., DCC, EDC) or high heat in toluene (B28343) catalyticamidation.info | Catalytic direct amidation in water or a green solvent; Solvent-free microwave irradiation archivepp.comresearchgate.netcatalyticamidation.info | Elimination of wasteful coupling agents, reduced energy, no solvent waste |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.
The typical two-step synthesis of this compound can be analyzed for its atom economy.
Step 1: Williamson Ether Synthesis C₆H₅ClO + C₂H₃ClO₂ + 2NaOH → C₈H₇ClO₃Na + NaCl + 2H₂O (4-chlorophenol + Chloroacetic acid + Sodium Hydroxide)
Step 2: Amidation (via acyl chloride) C₈H₇ClO₃ + SOCl₂ → C₈H₆Cl₂O₂ + SO₂ + HCl (Acid to Acyl Chloride) C₈H₆Cl₂O₂ + C₇H₉N → C₁₅H₁₄ClNO₂ + HCl (Acyl Chloride + 4-methylaniline)
This pathway generates significant inorganic waste (NaCl, SO₂, HCl). A more atom-economical approach is the direct catalytic amidation of the carboxylic acid with the amine, where the only byproduct is water. catalyticamidation.infocatalyticamidation.info
Optimized Pathway: Direct Catalytic Amidation C₈H₇ClO₃ + C₇H₉N --(Catalyst)--> C₁₅H₁₄ClNO₂ + H₂O (2-(4-chlorophenoxy)acetic acid + 4-methylaniline)
| Reactant | Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(4-chlorophenoxy)acetic acid | C₈H₇ClO₃ | 186.59 |
| 4-methylaniline | C₇H₉N | 107.15 |
| Total Reactant Mass | 293.74 | |
| Product | Formula | Molecular Weight (g/mol) |
| This compound | C₁₅H₁₄ClNO₂ | 275.73 |
| Atom Economy (%) | (275.73 / 293.74) * 100 = 93.9% |
This calculation demonstrates that the direct amidation pathway is highly efficient from an atom economy perspective. Optimization efforts would focus on developing robust and recyclable catalysts (e.g., boric acids, iron-substituted polyoxometalates) that can drive this reaction under mild, solvent-free, or aqueous conditions. catalyticamidation.inforsc.org
Derivatization Strategies and Functional Group Transformations on the this compound Core
The core structure of this compound provides several reactive sites for further chemical modification, allowing for the synthesis of a library of related compounds for various research applications.
The 4-methylphenyl (p-tolyl) moiety is amenable to several transformations. The N-acetyl group is a moderately activating ortho-, para-director for electrophilic aromatic substitution and also protects the amine functionality.
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under neutral or alkaline conditions. sciencemadness.org The reaction on the N-acetyl protected toluidine would yield N-(4-carboxyphenyl)-2-(4-chlorophenoxy)acetamide. The use of magnesium sulfate (B86663) can help buffer the reaction to prevent hydrolysis of the amide bond by the potassium hydroxide formed as a byproduct. sciencemadness.org
Electrophilic Halogenation: The aromatic ring can undergo halogenation at the positions ortho to the activating N-acetamide group (positions 3 and 5). For example, reaction with N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or DMF could introduce a bromine atom onto the ring, yielding derivatives such as 2-(4-chlorophenoxy)-N-(3-bromo-4-methylphenyl)acetamide.
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Oxidation | KMnO₄, MgSO₄, H₂O, heat sciencemadness.org | N-(4-carboxyphenyl)-2-(4-chlorophenoxy)acetamide |
| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | 2-(4-chlorophenoxy)-N-(3-bromo-4-methylphenyl)acetamide |
| Nitration | HNO₃, H₂SO₄, low temperature | 2-(4-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
The 4-chlorophenoxy group is generally less reactive towards electrophilic substitution due to the deactivating nature of the ether oxygen and the chlorine atom. However, it is a potential site for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNA): The replacement of the chlorine atom via a nucleophilic aromatic substitution (SNA) reaction is challenging but possible. masterorganicchemistry.comlibretexts.org Such reactions typically require strong nucleophiles and harsh conditions (high temperature and pressure) because the ring is not activated by strong electron-withdrawing groups ortho or para to the chlorine. libretexts.orgnih.gov Potential transformations could involve reacting the parent molecule with nucleophiles like sodium methoxide (B1231860) (to yield the 4-methoxyphenoxy derivative) or ammonia/amines (to yield 4-aminophenoxy derivatives) under forcing conditions.
Ring Opening: The ether linkage is chemically robust and resistant to cleavage. Ring opening would require harsh reagents like strong hydrohalic acids (e.g., HBr, HI) at high temperatures, which would likely cleave the amide bond as well, making it a non-selective transformation.
The nitrogen atom of the acetamide linkage is a key site for derivatization, particularly through N-alkylation. researchgate.net
N-Alkylation: While the amide nitrogen is not strongly nucleophilic, it can be deprotonated by a strong base to form a highly nucleophilic amidate anion. semanticscholar.org A common procedure involves treating the amide with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting anion can then be reacted with an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form the N-alkylated product. researchgate.netsemanticscholar.org This yields N-alkyl-N-(4-methylphenyl)-2-(4-chlorophenoxy)acetamide derivatives. The choice of base, solvent, and temperature can influence the reaction's efficiency, with some reactions proceeding well under phase-transfer catalysis conditions. semanticscholar.org
| Alkylating Agent | Base | Solvent | General Conditions | Reference Context |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) | NaH | THF or DMF | Anhydrous, room temperature | Standard conditions for N-alkylation of amides semanticscholar.org |
| Ethyl Iodide (C₂H₅I) | KH | DMF | Anhydrous, 0°C to room temperature | Potassium hydride can be an effective alternative base semanticscholar.org |
| Benzyl Bromide (BnBr) | KOH | Toluene, with Phase-Transfer Catalyst | Elevated temperature (e.g., 60-80°C) | Phase-transfer conditions can avoid strong, pyrophoric bases semanticscholar.org |
Retrosynthetic Analysis and Alternative Disconnections for the Phenoxyacetamide Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials through a series of imaginary bond cleavages known as disconnections. wikipedia.orgbhavanscollegedakor.org This process allows for the logical design of a synthetic route. For the phenoxyacetamide framework of this compound, several disconnection strategies can be envisioned, primarily revolving around the cleavage of the amide and ether linkages, which represent the most synthetically accessible bonds to form. ias.ac.inamazonaws.com
The most prominent disconnections for this compound are at the amide C-N bond and the ether C-O bond. Each disconnection point suggests a different synthetic pathway and relies on well-established chemical reactions. wordpress.com
Primary Disconnection Strategies:
| Disconnection Site | Bond Cleaved | Resulting Synthons (Idealized Fragments) | Corresponding Synthetic Equivalents (Reagents) | Synthetic Reaction |
| Route A | Amide (C-N) | Acyl cation and anilide anion | 2-(4-chlorophenoxy)acetyl chloride & p-toluidine (B81030) | Amidation |
| Route B | Ether (ArO-C) | Aryloxide anion and an α-halo acetamide cation | 4-chlorophenol & 2-chloro-N-(4-methylphenyl)acetamide | Williamson Ether Synthesis |
Route A: Amide Bond Disconnection
This is often the most direct and commonly employed strategy for this class of compounds. amazonaws.comlkouniv.ac.in The disconnection of the amide bond between the carbonyl carbon and the nitrogen atom of the p-methylphenyl group leads to two precursor molecules: 2-(4-chlorophenoxy)acetic acid (or its activated derivative like an acyl chloride) and 4-methylaniline (p-toluidine). lkouniv.ac.inresearchgate.net
Analysis: This approach is highly convergent. The synthesis of 2-(4-chlorophenoxy)acetic acid is a standard procedure, often achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base. ias.ac.in p-Toluidine is a commercially available starting material. The final step involves a reliable amide bond formation, which can be accomplished through various coupling methods, such as using acyl chlorides, or activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride.
Route B: Ether Bond Disconnection
An alternative disconnection involves cleaving the ether linkage between the phenoxy oxygen and the adjacent methylene (B1212753) carbon. ias.ac.inamazonaws.com This retrosynthetic step yields 4-chlorophenol and a haloacetamide derivative, specifically 2-chloro-N-(4-methylphenyl)acetamide.
Analysis: This pathway relies on the Williamson ether synthesis, a robust method for forming ethers. mdpi.com The synthesis would begin by preparing 2-chloro-N-(4-methylphenyl)acetamide from p-toluidine and chloroacetyl chloride. In the subsequent step, the sodium or potassium salt of 4-chlorophenol (a phenoxide) acts as a nucleophile, displacing the chloride from the haloacetamide to form the desired ether linkage. mdpi.com This route can be advantageous if the haloacetamide precursor is readily accessible or if specific reaction conditions are preferred.
Alternative and Less Common Disconnections
While less conventional for this specific framework, other disconnections can be considered, highlighting the flexibility of retrosynthetic analysis.
Disconnection of the Aryl-Oxygen Bond (Ar-O): This approach would involve a disconnection between the 4-chlorophenyl ring and the ether oxygen. This suggests a nucleophilic aromatic substitution (SNAr) type reaction. The synthons would be a 2-hydroxy-N-(4-methylphenyl)acetamide anion and a 1,4-dichlorobenzene (B42874) derivative. However, activating the aromatic ring for nucleophilic attack typically requires strong electron-withdrawing groups, which are absent in 1,4-dichlorobenzene, making this a less feasible route.
Friedel-Crafts-Type Disconnections: One could theoretically disconnect the bond between the aromatic ring and the oxygen (for the phenoxy group) or the nitrogen (for the acetamide group) in a manner analogous to a Friedel-Crafts reaction. nih.govox.ac.uk For instance, disconnecting the C-O bond of the ether could lead to a phenol (B47542) and a reagent that can undergo acylation. However, these are not standard or practical approaches for this particular molecular structure due to the nature of the functional groups involved.
The choice between these synthetic strategies is ultimately guided by factors such as the availability and cost of starting materials, reaction yields, and the ease of purification. bhavanscollegedakor.org For this compound, the amide bond disconnection (Route A) is generally the most efficient and logical pathway.
Advanced Spectroscopic and Crystallographic Structural Analysis of 2 4 Chlorophenoxy N 4 Methylphenyl Acetamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
A complete NMR analysis of a compound like 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide would involve the following techniques.
¹H and ¹³C NMR spectra would provide foundational information about the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the chlorophenoxy and methylphenyl rings, the methylene (B1212753) (-CH₂-) protons, the amide (N-H) proton, and the methyl (-CH₃) protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the aromatic protons adjacent to the oxygen and nitrogen atoms would likely appear at a lower field (higher ppm) due to deshielding effects. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the chloro, phenoxy, and methyl substituents.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic spin systems and the coupling between the NH and adjacent protons if any.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across the entire molecule, for example, linking the methylene protons to the carbonyl carbon and the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.
Nuclear Overhauser Effect (NOE) data from NOESY experiments would be instrumental in determining the preferred spatial arrangement of the different parts of the molecule relative to each other. For example, NOEs between the methylene protons and protons on the aromatic rings would help define the torsion angles around the single bonds. Chemical shift anisotropy, while a more advanced technique, could provide further details about the electronic environment and conformation.
Detailed Vibrational Spectroscopy for Intermolecular Interactions (FT-IR, Raman)
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule.
In the solid state, the amide group (N-H) is a potent hydrogen bond donor, and the carbonyl group (C=O) is a hydrogen bond acceptor. FT-IR spectroscopy is particularly sensitive to hydrogen bonding. The stretching frequency of the N-H bond, typically observed in the region of 3200-3400 cm⁻¹, would be expected to shift to a lower wavenumber (red-shift) and broaden upon the formation of intermolecular N-H···O hydrogen bonds. researchgate.net The position and shape of the C=O stretching band (around 1650 cm⁻¹) would also be affected by hydrogen bonding. researchgate.net Analysis of these spectral features would allow for the characterization of the hydrogen bonding network in the crystal lattice.
Both FT-IR and Raman spectra would exhibit a series of bands corresponding to the vibrations of the two aromatic rings. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The specific frequencies of these modes would be influenced by the chloro and methyl substituents on the respective rings. The spectra would also contain characteristic bands for the C-O-C ether linkage and the C-Cl bond. A detailed analysis of these vibrational modes would provide a comprehensive fingerprint of the molecule.
Without access to published experimental data for this compound, the tables of specific spectral data cannot be provided.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the fragmentation patterns of organic molecules. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₅H₁₄ClNO₂.
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as a protonated molecule, [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern of the chlorine atom, with the presence of [M+H]⁺ and [M+H+2]⁺ peaks in an approximate 3:1 ratio, which is characteristic of compounds containing a single chlorine atom.
Under collision-induced dissociation (CID), the molecule would likely undergo fragmentation at its most labile bonds. The fragmentation pathways for analogous acetamide (B32628) and phenoxy compounds typically involve cleavage of the amide and ether linkages. The primary fragmentation patterns anticipated for this compound are outlined below.
Predicted Fragmentation Pathways:
| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
| C₈H₁₀N⁺ | 4-methylanilinium ion | 108.08 | Cleavage of the amide C-N bond |
| C₇H₆ClO⁺ | 4-chlorophenoxy cation | 129.01 | Cleavage of the ether O-C bond |
| C₈H₆ClO₂⁺ | 2-(4-chlorophenoxy)acetyl cation | 169.00 | Cleavage of the amide C-N bond |
This table represents predicted fragmentation pathways based on the analysis of similar compounds. Actual experimental values may vary.
Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation
Single crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, the crystallographic parameters and molecular geometry can be inferred from closely related compounds.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Based on studies of similar acetamide derivatives, such as 2-(4-chlorophenyl)acetamide, the title compound is likely to crystallize in a centrosymmetric space group within a monoclinic or orthorhombic crystal system. nih.govresearchgate.net These crystal systems are common for organic molecules of similar size and functionality. The unit cell would contain multiple molecules (typically Z=4), related by the symmetry operations of the space group.
Illustrative Crystal Data for a Related Compound (2-(4-Chlorophenyl)acetamide) nih.gov:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.917 |
| b (Å) | 6.033 |
| c (Å) | 26.680 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 791.5 |
| Z | 4 |
This data is for a structurally related compound and serves as an example of typical crystallographic parameters.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of this compound would be characterized by standard bond lengths and angles for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. The amide linkage is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This results in a partial double bond character for the C-N bond, making it shorter than a typical C-N single bond.
Examination of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound would be stabilized by a network of intermolecular interactions. A prominent and highly predictable interaction is the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule (N-H···O). This interaction is a common feature in the crystal structures of related acetamides and often leads to the formation of infinite chains or sheets. nih.govresearchgate.net
Other potential intermolecular interactions that may play a role in the crystal packing include:
Halogen bonding: The chlorine atom on the phenoxy ring could participate in halogen bonding with electronegative atoms on neighboring molecules.
π-π stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Conformational Preferences in the Crystalline State and Comparison with Solution Data
In solution, the molecule would exhibit greater conformational flexibility. Rotation around the single bonds would be more facile, leading to an equilibrium of different conformers. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) would provide information about the average conformation in solution. A comparison of the solid-state structure with solution-state data would reveal the extent to which the crystalline environment influences the conformational preferences of the molecule.
Theoretical and Computational Chemistry Investigations on 2 4 Chlorophenoxy N 4 Methylphenyl Acetamide
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A comprehensive search of scientific literature and databases reveals a notable absence of specific in silico studies focused on the prediction of spectroscopic parameters for 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for novel compounds, no published research detailing these theoretical calculations for this particular molecule could be identified.
Typically, such computational investigations would involve optimizing the molecular geometry of the compound at a selected level of theory and basis set. Following this, calculations for NMR shielding tensors and vibrational frequencies would be performed. The predicted NMR chemical shifts are often correlated with experimental data to validate the computational model, and calculated IR frequencies are compared with experimental spectra to aid in vibrational mode assignments. However, for this compound, these specific computational datasets are not available in the public domain.
Mechanistic Computational Studies for Chemical Transformations Involving the Compound
Similarly, a thorough review of existing research indicates a lack of mechanistic computational studies concerning chemical transformations that involve this compound. Such studies are crucial for understanding reaction pathways, transition states, and the energetics of chemical reactions. Computational chemistry provides valuable insights into reaction mechanisms that are often difficult to probe experimentally.
Mechanistic studies would typically employ quantum chemical calculations to map out the potential energy surface of a reaction. This would involve identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, reaction barriers can be determined, and the feasibility of different pathways can be assessed. Despite the utility of these computational approaches, no specific studies applying these methods to reactions involving this compound have been reported in the scientific literature.
Mechanistic Biological Investigations of 2 4 Chlorophenoxy N 4 Methylphenyl Acetamide Non Clinical Focus
In Vitro Enzyme Inhibition Studies for Non-Human/Non-Therapeutic Targets
The acetamide (B32628) scaffold, particularly the phenoxyacetamide series to which 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide belongs, has been the subject of various non-clinical investigations to determine its potential as an enzyme inhibitor. These studies are crucial for understanding the molecule's mechanism of action at a biochemical level.
Specific Enzyme Targets (e.g., α-glucosidase, α-amylase, monoamine oxidases, NOTUM carboxylesterase, 17β-hydroxysteroid dehydrogenase)
Research into acetamide derivatives has explored their inhibitory effects on a range of enzymes. While data specifically for this compound is not extensively detailed across all listed targets, studies on structurally related compounds provide valuable insights.
Monoamine Oxidases (MAO): Acetamide-type compounds have been identified as potential modulators of MAO-A and MAO-B, enzymes linked to the breakdown of neurotransmitters nih.gov. The inhibition of these enzymes is a key strategy in the investigation of neurodegenerative conditions mdpi.com.
NOTUM carboxylesterase: The 2-phenoxyacetamide (B1293517) series has been investigated for its potential to inhibit NOTUM, a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by deacylating Wnt proteins. ucl.ac.uknih.gov Inhibition of Notum is being explored as a potential approach in diseases where Wnt signaling is deficient ucl.ac.uksemanticscholar.org.
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a model for managing postprandial hyperglycemia. researchgate.netnih.govmdpi.com Various natural and synthetic compounds, including phenolics and flavonoids, are often screened for their inhibitory activity against these enzymes. mdpi.comnih.govsciopen.com
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This superfamily of enzymes is involved in the metabolism of steroids. eurekaselect.com The inhibition of specific types, such as 17β-HSD1, is being investigated in the context of hormone-dependent conditions. nih.gov
Determination of Inhibition Kinetics and Binding Affinities (IC50, Ki)
The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For the broader class of phenoxyacetamide and related acetamide derivatives, these values have been determined against various enzymes.
For example, in studies of α-glucosidase and α-amylase inhibitors, the IC50 values are determined to compare the potency of different compounds against a standard, such as acarbose. mdpi.comresearchgate.net Kinetic analyses, often using Lineweaver-Burk plots, help to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). nih.govmdpi.com While specific IC50 or Ki values for this compound against the listed enzymes are not prominently available in the reviewed literature, related acetamide compounds have shown a range of potencies. For instance, a study on a series of pyridazinobenzylpiperidine derivatives reported potent MAO-B inhibition with IC50 values as low as 0.203 μM for the most active compound mdpi.com. Similarly, investigations into NOTUM inhibitors from the 2-phenoxyacetamide series have shown significant improvements in potency through structural modifications, achieving over a 1000-fold increase in activity from the initial fragment hit .
Table 1: Illustrative Enzyme Inhibition Data for Acetamide Derivatives This table presents example data for related compounds to illustrate typical findings in the literature, not specific data for this compound.
| Compound Class | Enzyme Target | Reported IC50 | Mode of Inhibition |
|---|---|---|---|
| Pyridazinobenzylpiperidine derivative (Compound S5) | MAO-B | 0.203 µM mdpi.com | Not Specified |
| Alkaloid (Skimmianine) | α-Glucosidase | Comparable to Acarbose mdpi.com | Mixed mdpi.com |
| Alkaloid (Skimmianine) | α-Amylase | Comparable to Acarbose mdpi.com | Mixed mdpi.com |
Molecular Docking and Binding Mode Analysis within Enzyme Active Sites
Molecular docking is a computational technique used to predict the binding mode of a ligand within the active site of a target protein. nih.gov This analysis provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For the phenoxyacetamide scaffold, docking studies have been crucial in understanding its interaction with enzymes like NOTUM carboxylesterase. Structural studies of NOTUM inhibitors have revealed that the phenoxyacetamide backbone can orient itself within the binding pocket, with different substitutions leading to varied interactions and potencies . For example, in one series, the binding mode involved π-π stacking interactions with a tryptophan residue (Trp128) .
In the context of MAO-B, docking studies help elucidate how acetamide-type inhibitors interact with key amino acid residues in the enzyme's active site, which is crucial for the breakdown of neurotransmitters like dopamine nih.gov. Similarly, for α-glucosidase and α-amylase, docking helps identify key residues involved in binding, with interactions often involving hydrogen bonding and hydrophobic interactions with residues in the catalytic site. mdpi.com
Allosteric Modulation Studies (If Applicable)
There is no specific information available in the reviewed search results to suggest that this compound has been investigated for allosteric modulation of the specified enzyme targets. The primary focus of the available research on related compounds appears to be on direct competitive or mixed-type inhibition within the enzyme active site.
Agricultural Applications as Bioactive Agents (e.g., Herbicidal, Insecticidal, Fungicidal Activities)
While some related phenoxy acetamide compounds are mentioned in patents for agricultural compositions, specific data on the application of this compound as a herbicidal, insecticidal, or fungicidal agent is not available in the reviewed literature. google.com
In Vitro Seed Germination Inhibition
No studies were identified that evaluated the in vitro seed germination inhibition properties of this compound. Research on herbicidal activity and seed germination often focuses on other classes of chemicals or natural plant extracts, and the specific effects of this compound on the germination of any plant species have not been reported in the available literature. researchgate.netresearchgate.netnih.gov
Insecticidal Efficacy Against Model Pests (e.g., Spodoptera littoralis)
There is no available data on the insecticidal efficacy of this compound against the model pest Spodoptera littoralis. Numerous studies have evaluated the toxicity and biological effects of various other synthetic insecticides against this pest, providing detailed LC50 values and impacts on larval development. ekb.egesjpesticides.org.eg However, this compound was not among the compounds tested in these public-domain studies.
Fungicidal Properties in Plant Pathogen Models
As noted in section 5.2.2, there is a lack of specific data on the fungicidal properties of this compound in plant pathogen models. While some N-methylacetamide derivatives have been synthesized and tested against plant diseases such as cucumber downy mildew and potato late blight, these studies did not include the specific compound of interest. researchgate.net Patent literature may broadly claim fungicidal utility for compositions containing acetamides, but specific performance data for this compound against defined plant pathogens is not provided. google.com
Investigation of Interactions with Non-Human Protein Targets
The direct investigation of "this compound" and its interactions with specific non-human protein targets is not extensively documented in publicly available scientific literature. However, research on structurally related phenoxyacetamide derivatives provides valuable insights into the potential biological activities and non-human protein targets that this class of compounds may modulate. These studies form a basis for hypothesizing the mechanistic pathways through which "this compound" might exert its effects in non-clinical models.
Ligand-Protein Binding Assays (e.g., BCR-ABL1 kinase inhibition in cell lines not specified as human clinical models)
While no specific data on the direct binding of "this compound" to non-human protein targets were identified, the broader class of acetamide derivatives has been investigated for various biological activities. For instance, a structurally related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), has been identified as a potent inhibitor of osteoclastogenesis in murine models nih.govnih.gov. Osteoclastogenesis is a complex process regulated by multiple signaling pathways and protein targets. The inhibitory effect of PPOAC-Bz suggests that it may interact with key proteins within these pathways in mouse cells.
The study on PPOAC-Bz demonstrated its ability to suppress the formation of mature osteoclasts and F-actin belts, which are crucial for bone resorption nih.govnih.gov. This was observed in in vitro assays using bone marrow-derived macrophages (BMMs) from mice. The compound's effect on the mRNA expression of several osteoclast-specific marker genes was also noted, indicating an interaction with the cellular machinery that governs gene expression in these non-human cells nih.govnih.gov.
Although not directly related to BCR-ABL1 kinase, these findings with a similar phenoxyacetamide derivative highlight the potential for this chemical scaffold to interact with specific protein targets in non-human systems and modulate their function. The table below summarizes the observed effects of PPOAC-Bz in a murine model, which could serve as a basis for designing future ligand-protein binding assays for "this compound".
| Compound | Non-Human System | Assay | Observed Effect | Reference |
| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Murine bone marrow-derived macrophages (BMMs) | Osteoclastogenesis Assay | Strong inhibition of osteoclast formation | nih.govnih.gov |
| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Murine model (ovariectomized mice) | In vivo bone loss model | Prevention of ovariectomy-induced bone loss | nih.govnih.gov |
Further research, potentially utilizing techniques like thermal shift assays or surface plasmon resonance, would be necessary to identify the direct binding partners of "this compound" within non-human cells and to quantify the binding affinity.
Target Identification and Validation in Non-Human Biological Systems
The identification and validation of specific non-human protein targets for "this compound" remain an area for future investigation. The process of target deconvolution for novel compounds is a critical step in understanding their mechanism of action nih.govnuvisan.com. Techniques such as chemical proteomics, which includes affinity purification using compound-immobilized beads and photoaffinity labeling, are powerful tools for identifying the direct molecular targets of small molecules from complex biological samples nih.gov.
For instance, the inhibitory effects of novel phenoxyacetamide derivatives on Poly (ADP-ribose) polymerase-1 (PARP-1) have been explored in cancer cell lines, suggesting a potential target for this class of compounds nih.govnih.gov. While these studies were conducted in human cell lines, similar approaches could be applied to non-human biological systems to identify and validate orthologous protein targets.
The validation of a potential target typically involves a combination of biochemical and genetic approaches. Once a candidate protein is identified, its interaction with the compound can be confirmed through in vitro binding assays. Subsequently, genetic techniques such as siRNA-mediated knockdown or CRISPR-Cas9-based gene editing in non-human cell lines can be employed to validate that the observed phenotype is indeed a result of the compound's interaction with the specific target.
Given the structural similarities to compounds with demonstrated biological activity, it is plausible that "this compound" could interact with various enzymes or receptors in non-human systems. Future research efforts should focus on unbiased screening approaches to identify its molecular targets and subsequently validate these findings through rigorous biochemical and cellular assays in relevant non-human models.
Structure Activity Relationship Sar and Molecular Design Principles for Phenoxyacetamide Derivatives
Systematic Variation of Substituents on the Phenoxy Ring and Their Influence on Biological Activity
The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic phenoxy ring. nih.gov The introduction of chloro-substituents, as seen in the 4-chloro group of the titular compound, alters the electronic structure of the molecule, which in turn affects its physicochemical properties, reactivity, and biological interactions. nih.gov
Research on various phenoxyacetamide analogs has demonstrated that specific substitutions can enhance biological outcomes. For instance, in a series of compounds designed as selective COX-2 inhibitors, the introduction of a bromine or chlorine atom at the para-position (position 4) of the phenoxy ring resulted in heightened inhibitory activity compared to unsubstituted counterparts. mdpi.com This suggests that electron-withdrawing groups in this position are favorable for this specific activity. The biological effects are dependent not only on the presence of substituents but also their placement; for example, the toxicity of certain chlorinated aromatic compounds is correlated with the distance of the chlorine atoms from the active group. nih.gov
The following table summarizes findings on how different substituents on the phenoxy ring impact the biological activity of related phenoxy-containing compounds.
| Parent Compound Series | Substituent on Phenoxy Ring | Position | Observed Impact on Biological Activity | Source |
|---|---|---|---|---|
| Phenoxyacetic Acid Derivatives (COX-2 Inhibitors) | Bromo | 4 (para) | Enhanced inhibitory efficacy compared to unsubstituted analog. mdpi.com | mdpi.com |
| Phenoxyacetic Acid Derivatives (COX-2 Inhibitors) | Chloro | 4 (para) | Superior inhibitory effects compared to methyl and unsubstituted analogs. mdpi.com | mdpi.com |
| Chlorophenoxyacetic Acids (Herbicides) | Chloro | Multiple | Activity and toxicity change with the number and position of chlorine atoms. nih.gov | nih.gov |
| 2-(2,4-dichlorophenoxy)acetic acid derivatives | Chloro | 2 and 4 | Act as a pharmacophore for anti-inflammatory activity. mdpi.com | mdpi.com |
Impact of Modifications on the N-Aryl (4-methylphenyl) Substituent on Molecular Interactions and Activity
In studies of related N-aryl acetamides, substitutions on this central aryl ring have produced dramatic shifts in biological activity. For instance, in a series of antimalarial compounds, a 2-fluoro substituent on the N-aryl ring led to a tenfold increase in activity, whereas a 2-chloro substituent caused a tenfold decrease. nih.gov The position of the substituent is also crucial; a fluoro group at the 3-position resulted in significantly decreased activity. nih.gov These findings underscore the sensitivity of the molecule's biological function to the electronic and steric properties of the N-aryl substituent. Remote substituents on a phenyl ring can also influence the conformational energy of the entire molecule, which can be correlated with its biological activity using Hammett substituent parameters. researchgate.net
The table below illustrates the effect of various N-aryl modifications on the activity of analogous acetamide (B32628) compounds.
| Parent Compound Series | Substituent on N-Aryl Ring | Position | Observed Impact on Biological Activity (Antimalarial EC50) | Source |
|---|---|---|---|---|
| N-Aryl Acetamides | Unsubstituted | - | Baseline activity (EC50 0.036 µM). nih.gov | nih.gov |
| N-Aryl Acetamides | Fluoro | 2 | ~10-fold increase in activity (EC50 0.003 µM). nih.gov | nih.gov |
| N-Aryl Acetamides | Chloro | 2 | ~10-fold decrease in activity (EC50 0.338 µM). nih.gov | nih.gov |
| N-Aryl Acetamides | Fluoro | 3 | Significant decrease in activity (EC50 0.623 µM). nih.gov | nih.gov |
| N-Aryl Acetamides | Endocyclic Nitrogen | 3 | ~3-fold increase in activity (EC50 0.013 µM). nih.gov | nih.gov |
Role of the Acetamide Linker Geometry and Conformational Flexibility in Bioactivity
The acetamide linker is a core structural feature in many biologically active molecules. nih.gov This linker is not merely a spacer but actively contributes to the molecule's bioactivity through its specific geometry and conformational flexibility. The acetamide group contains sp³ hybridized methylene (B1212753) groups, which are crucial for regulating the molecule's flexibility, polarity, and lipophilicity. mdpi.com Furthermore, the amide functional group within the linker is a key site for molecular interactions, facilitating hydrogen bonding through its delocalized electrons. mdpi.com Studies on N-aryl acetamides have indicated that the acetamide moiety is sensitive to substitution, with N-methyl substitution being tolerated but modifications on the acetamide backbone leading to inactivity. nih.gov This suggests that the geometry and electronic properties of the immediate linker are finely tuned for biological recognition.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgpharmacareerinsider.com This approach is widely used in drug design to predict the activity of new molecules and to optimize existing ones. frontiersin.org
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. researchgate.net These descriptors can be broadly categorized as constitutional, electronic, geometrical, hydrophobic, and topological. researchgate.net For phenoxyacetamide derivatives, various descriptors have been employed in QSAR studies, including:
Lipophilicity: Often represented by SlogP, this descriptor quantifies the fat solubility of a molecule, which is crucial for its absorption and distribution. nih.gov
Electronic Properties: Descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are derived from quantum chemical calculations and relate to the molecule's reactivity. crpsonline.comucsb.edu A lower HOMO energy suggests a more electrophilic character. crpsonline.com
Steric/Topological Properties: These include molecular weight (MW) and various indices (e.g., SssNHE-index, T_O_N_1) that describe the size, shape, and connectivity of the molecule. nih.govcrpsonline.com
These descriptors are calculated for a series of related compounds using specialized software, forming the dataset for building the QSAR model. researchgate.net
Once a QSAR model is developed, its statistical significance and predictive power must be rigorously validated. mdpi.comtaylorfrancis.com Key statistical parameters used for validation include:
r² (Coefficient of Determination): This value indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a strong correlation for the training set of compounds. crpsonline.com
q² (Cross-validated r²): This parameter assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. A high q² value (typically >0.5) is a necessary, though not sufficient, condition for a model to have good predictive power. crpsonline.comuniroma1.it
pred_r² (Predictive r² for an external test set): This is a measure of the model's ability to predict the activity of compounds not used in its development (the test set), providing a more robust assessment of its external predictability. nih.govijpacr.com
The table below presents statistical validation values from various QSAR studies on phenoxyacetamide derivatives, demonstrating the development of robust and predictive models.
| Compound Series Studied | Biological Activity Modeled | r² | q² | pred_r² | Source |
|---|---|---|---|---|---|
| Phenoxy Acetamide Derivatives | Monoamine Oxidase (MAO) Inhibition | 0.9033 | 0.8376 | - | crpsonline.com |
| 2-phenoxy-N-phenylacetamide Derivatives | Hypoxia-Inducible Factor-1 (HIF-1) Inhibition | 0.9469 | 0.8933 | 0.7128 | nih.govijpacr.com |
| 2-phenoxy-N-phenylacetamide Derivatives (3D-QSAR) | Hypoxia-Inducible Factor-1 (HIF-1) Inhibition | - | 0.9672 | 0.8480 | nih.govijpacr.com |
The ultimate goal of a QSAR model is to provide insight into which physicochemical properties are key drivers of biological activity, thereby guiding the design of more potent molecules. frontiersin.org
In a QSAR study on phenoxyacetamide derivatives as Monoamine Oxidase (MAO) inhibitors, several key correlations were identified:
Molecular Weight (MW): This descriptor showed a positive correlation with MAO inhibitory activity, indicating that bulkier or higher molecular weight compounds are important for better enzyme inhibition. crpsonline.com
HOMO Energy: The Highest Occupied Molecular Orbital energy was negatively correlated with activity. crpsonline.com This suggests that molecules with lower HOMO energy, which corresponds to a more electrophilic nature, may exhibit increased activity. crpsonline.comucsb.edu
Beta Polarizability: This parameter also had a negative correlation, suggesting that less polar groups contribute to higher activity. crpsonline.com
These interpretations allow medicinal chemists to rationally design new derivatives. For example, based on these findings, a chemist might synthesize analogs with larger, electron-withdrawing, and less polar substituents to enhance MAO inhibitory potency. crpsonline.com
Pharmacophore Modeling and Ligand-Based Drug Design Concepts (Applied to Non-Clinical Targets)
Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents when the three-dimensional structure of the target is unknown. nih.gov These methods rely on the principle that a group of molecules binding to a common target protein share a set of common steric and electronic features, known as a pharmacophore, which is responsible for their biological activity.
A pharmacophore model represents the essential three-dimensional arrangement of these features. Common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify new molecules with the desired biological activity. pharmacophorejournal.com
In the context of phenoxyacetamide derivatives, pharmacophore modeling has been applied to elucidate the key structural requirements for their activity against various non-clinical targets. For instance, a study on a series of 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) utilized a structure-based pharmacophore model derived from the co-crystal structure of a known inhibitor (baicalein) bound to the enzyme (PDB ID: 6M2N). nih.gov The validated pharmacophore model consisted of a pentagonal arrangement of three hydrogen bond acceptor features and two hydrophobic features, with specific inter-feature distances. This model was then used to screen the phenoxyacetamide derivatives, and the best-fitting compounds were selected for further investigation through molecular docking studies. nih.gov
Another example involves the development of a pharmacophore model for a series of N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives with anticancer activity against the HT-29 colon cancer cell line. nih.gov In this ligand-based approach, a common pharmacophoric hypothesis, designated DHH13, was generated. This model, along with a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, helped to identify the crucial atomic positions within the ligand structures that determine their anti-colon cancer activity. nih.gov The insights gained from such models are instrumental for the rational design of novel and more potent analogs.
The general workflow for ligand-based drug design using pharmacophore modeling typically involves the following steps:
Selection of a training set of active compounds: A diverse set of molecules with known biological activity against the target of interest is chosen.
Conformational analysis: The possible three-dimensional conformations of each molecule in the training set are generated.
Pharmacophore model generation: Common chemical features among the active compounds are identified and aligned to generate one or more pharmacophore hypotheses.
Model validation: The generated pharmacophore model is validated for its ability to distinguish between active and inactive compounds. This is often done using a test set of compounds with known activities.
Database screening: The validated pharmacophore model is used as a query to search for novel hit compounds in large chemical databases.
Hit optimization: The identified hits can be further optimized to improve their activity and other drug-like properties.
The following table provides an overview of the pharmacophoric features identified in a study of p38-α mitogen-activated protein kinase inhibitors, which share structural similarities with some phenoxyacetamide derivatives. dovepress.com
| Pharmacophore Feature | Description |
| Hydrogen Bond Acceptor (A) | An atom or group of atoms that can accept a hydrogen bond. |
| Hydrophobic Group (H) | A non-polar group that can engage in hydrophobic interactions. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of atoms. |
Structure-Based Drug Design (SBDD) Approaches Leveraging Crystallographic Data of Related Ligand-Protein Complexes
Structure-based drug design (SBDD) is a powerful and rational approach in drug discovery that utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design and optimize ligands. nih.govdrugtargetreview.com This method has been significantly propelled by advancements in experimental techniques for determining macromolecular structures, such as X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.gov The resulting atomic-resolution structures, often deposited in the Protein Data Bank (PDB), provide invaluable insights into the binding site of the target and the interactions with its ligands. drugtargetreview.com
The core principle of SBDD is to design molecules that are complementary in shape and chemical properties to the target's binding site, thereby achieving high affinity and selectivity. The process is iterative, often involving cycles of computational design, chemical synthesis, and biological evaluation, with crystallographic studies of ligand-protein complexes providing crucial feedback for subsequent design improvements. strbd.com
In the development of phenoxyacetamide derivatives, SBDD has been instrumental in identifying novel inhibitors for various non-clinical targets. A notable example is the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential inhibitors of the BCR-ABL1 kinase, a key target in chronic myeloid leukemia. mdpi.com In this study, a structure-based virtual screening campaign was conducted using a "closed" conformation of the ABL kinase domain (PDB ID: 8SSN). mdpi.com Large commercial databases were docked into the kinase's active site, leading to the identification of a hit compound with a phenoxyacetamide scaffold. This initial hit was then used as a starting point for the design and synthesis of a series of analogs, with the most potent compound demonstrating significant anti-proliferative activity. mdpi.com
Similarly, a hierarchical docking-based virtual screening approach was employed to identify phenoxyacetamide derivatives as novel inhibitors of the histone methyltransferase DOT1L. nih.gov This computational study, which also incorporated molecular dynamics simulations, predicted the binding modes and affinities of the identified hits, with one of the phenoxyacetamide derivatives showing a particularly favorable binding free energy, marking it as a promising lead for further optimization. nih.gov
A compelling case study that highlights the power of leveraging crystallographic data of related ligand-protein complexes is the structure-based design of phenazopyridine (B135373) derivatives as inhibitors of Rev1 protein-protein interactions. nih.gov Initially, a lead compound was identified. To guide the design of more potent analogs, a co-crystal structure of the initial lead bound to the Rev1 C-terminal domain was determined. This crystal structure revealed an unexpected binding pose of the compound, providing critical structural insights that informed the design of a second generation of derivatives. The subsequent synthesis and evaluation of these new compounds, designed based on the crystallographic data, resulted in analogs with a more than ten-fold improvement in binding affinity for the target. nih.gov This exemplifies the iterative nature of SBDD, where structural biology directly guides medicinal chemistry efforts.
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide, and what experimental conditions optimize yield?
A typical synthesis involves a nucleophilic substitution reaction between 4-chlorophenol and chloroacetyl chloride, followed by coupling with 4-methylaniline. Key steps include:
- Step 1 : Reaction of 4-chlorophenol with chloroacetyl chloride in a basic medium (e.g., NaOH) to form 2-(4-chlorophenoxy)acetyl chloride.
- Step 2 : Amidation with 4-methylaniline in ethanol under reflux (60–70°C) for 6–8 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Optimization : Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of phenol to chloroacetyl chloride) and using anhydrous solvents to minimize hydrolysis side reactions .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR : H and C NMR confirm the presence of the 4-chlorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and the acetamide moiety (δ 2.1–2.3 ppm for methyl groups). The N-(4-methylphenyl) group appears as a singlet at δ 2.4 ppm .
- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-O-C ether linkage) .
- Mass Spectrometry : Molecular ion peak [M+H] at m/z 304 (calculated for CHClNO) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial Assays : Disk diffusion or microdilution methods against E. coli and S. aureus (MIC values typically 25–50 µg/mL) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence-based protocols) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, often ranging from 10–30 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
Comparative studies of analogs reveal:
| Substituent Position | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|
| 4-Chlorophenoxy (target) | 12 µM (HeLa) | 28 µg/mL (E. coli) |
| 2-Chlorophenoxy analog | 45 µM | 50 µg/mL |
| 4-Fluorophenoxy analog | 18 µM | 35 µg/mL |
| The 4-chlorophenoxy group enhances π-π stacking with biological targets, while para-substitution minimizes steric hindrance . |
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
- Reproducibility Checks : Validate purity (>95% by HPLC) and storage conditions (desiccated, −20°C) to prevent degradation .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .
- Statistical Analysis : Apply ANOVA to compare datasets; discrepancies often arise from solvent effects (DMSO vs. aqueous buffers) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina simulates binding to kinase domains (PDB: 1ATP), showing hydrogen bonding with Lys68 and hydrophobic interactions with Phe80 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC values (R > 0.85) .
Q. How are reaction mechanisms elucidated for derivatization (e.g., hydrolysis or alkylation)?
- Kinetic Studies : Monitor reaction rates via HPLC under varying pH (e.g., hydrolysis accelerates at pH > 10) .
- Isotopic Labeling : O-tracing confirms nucleophilic attack pathways in amide bond formation .
- DFT Calculations : Gaussian 09 calculates transition states for SN2 reactions (activation energy ~25 kcal/mol) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
